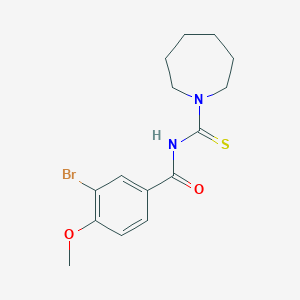
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a synthetic organic compound with a molecular formula of C14H17IN2O3S. This compound is characterized by the presence of an iodine atom, a methoxy group, and a tetrahydrofuran ring, which contribute to its unique chemical properties .
Vorbereitungsmethoden
The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Synthetic Routes and Reaction Conditions
Introduction of the Iodine Atom: This step involves the iodination of a precursor compound, typically using iodine or an iodine-containing reagent.
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring, often using acid or base catalysts.
Final Coupling: The final step involves the coupling of the intermediate compounds to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost, efficiency, and safety. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
N-(3-iodo-4-methoxybenzoyl)-N'-(tetrahydro-2-furanylmethyl)thiourea can be compared with other similar compounds, such as:
3-iodo-4-methoxy-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide: This compound has a similar structure but with slight variations in the functional groups.
3-iodo-4-methoxy-N-(tetrahydrofuran-2-ylmethyl)benzamide: Another closely related compound with minor differences in the molecular structure.
Eigenschaften
Molekularformel |
C14H17IN2O3S |
|---|---|
Molekulargewicht |
420.27 g/mol |
IUPAC-Name |
3-iodo-4-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)benzamide |
InChI |
InChI=1S/C14H17IN2O3S/c1-19-12-5-4-9(7-11(12)15)13(18)17-14(21)16-8-10-3-2-6-20-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,16,17,18,21) |
InChI-Schlüssel |
XDUIXIPFPDUSKG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NCC2CCCO2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-bromo-3-chlorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320673.png)
![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)
![N-[(4-fluorophenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320676.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B320680.png)
![N-[(3,4-dichlorophenyl)carbamothioyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B320681.png)
![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
![5-bromo-N-[(2,5-dimethoxyphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320692.png)
![5-bromo-N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320697.png)
![4-(2,4-dichlorophenoxy)-N-[(4-sulfamoylphenyl)carbamothioyl]butanamide](/img/structure/B320700.png)
![3-bromo-4-methoxy-N-[(4-methyl-1-piperidinyl)carbothioyl]benzamide](/img/structure/B320701.png)

